![molecular formula C19H25ClN4O B5536140 N-[2-(4-chlorophenyl)ethyl]-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]acetamide](/img/structure/B5536140.png)

N-[2-(4-chlorophenyl)ethyl]-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

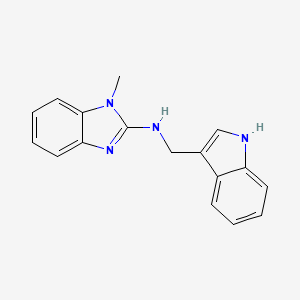

The synthesis of N-[2-(4-chlorophenyl)ethyl]-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]acetamide and similar compounds involves complex chemical reactions. For example, Shibuya et al. (2018) discuss the discovery of a similar compound, 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, which was identified as a potent inhibitor in a specific application (Shibuya et al., 2018).

Molecular Structure Analysis

The molecular structure of such compounds is crucial in determining their properties and potential applications. For instance, Saravanan et al. (2016) provide insights into the molecular structure of a related compound, 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, highlighting the orientation of different rings in the molecule and their intermolecular interactions (Saravanan et al., 2016).

Chemical Reactions and Properties

The chemical reactions and properties of these compounds are diverse. Arafat et al. (2022) synthesized novel derivatives bearing N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide moiety and elucidated their structure through various analytical methods (Arafat et al., 2022).

Physical Properties Analysis

Chemical Properties Analysis

Understanding the chemical properties, including reactivity and stability, is essential. Papers such as the one by Arafat et al. (2022) contribute to this understanding through the synthesis of related compounds and exploration of their chemical behavior (Arafat et al., 2022).

Applications De Recherche Scientifique

Synthesis and Antibacterial Activity

The synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores has been explored for their antibacterial potentials. A specific compound within this class demonstrated significant antibacterial activity against various bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, highlighting its potential as an effective antibacterial agent (Iqbal et al., 2017).

ACAT-1 Inhibition for Disease Treatment

Another compound related to this class was identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, exhibiting selectivity over ACAT-2. This compound's solubility and oral absorption were significantly improved compared to predecessors, suggesting its potential use in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Antimicrobial Nano-Materials

N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives have shown antimicrobial activities against pathogenic bacteria and Candida species. These compounds, due to their structural features, have been more effective against fungi than bacteria, indicating their potential in antimicrobial applications (Mokhtari & Pourabdollah, 2013).

Corrosion Inhibition

An experimental and theoretical study focused on the corrosion inhibition efficiency of 1-(2-ethylamino)-2-methylimidazoline and its derivatives on carbon steel in acid media. Among these, the imidazoline showed promising results as a corrosion inhibitor, with potential applications in protecting metal surfaces against corrosion (Cruz et al., 2004).

Catalysis in Alkene Epoxidation

Manganese(II) complexes of an acetamide derivative featuring imidazole rings have been utilized as catalysts for alkene epoxidation with H2O2. Both homogeneous and silica-supported catalyst versions have shown efficiency in alkene epoxidation, presenting a new approach to epoxidation catalysis with potential for broader application (Serafimidou et al., 2008).

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. While some imidazole derivatives are used as drugs and are generally safe under certain conditions , others may have toxic or harmful effects. The specific safety and hazards of “N-[2-(4-chlorophenyl)ethyl]-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]acetamide” are not available in the literature I have access to.

Propriétés

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]-2-[4-(1-methylimidazol-2-yl)piperidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25ClN4O/c1-23-13-10-22-19(23)16-7-11-24(12-8-16)14-18(25)21-9-6-15-2-4-17(20)5-3-15/h2-5,10,13,16H,6-9,11-12,14H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMPKYJKKEDQNKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2CCN(CC2)CC(=O)NCCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-chlorophenyl)ethyl]-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B5536064.png)

![ethyl [(4,7-dimethyl-2-quinazolinyl)thio]acetate](/img/structure/B5536080.png)

![2-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5536104.png)

![6-oxo-6H-benzo[c]chromen-3-yl phenyl carbonate](/img/structure/B5536112.png)

![2,2-dichloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5536118.png)

![2-chloro-4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5536126.png)

![N,N-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}aniline](/img/structure/B5536146.png)

![3-(1-benzyl-1H-imidazol-2-yl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5536151.png)

![methyl 2-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5536168.png)

![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5536169.png)

![1-(bicyclo[4.1.0]hept-7-ylcarbonyl)indoline](/img/structure/B5536173.png)